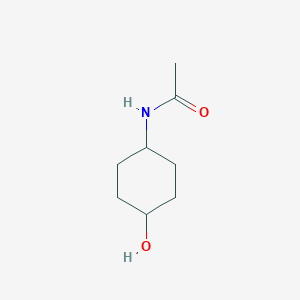

N-(4-Hydroxycyclohexyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946032, DTXSID701282648 | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-88-4, 27489-60-7 | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27489-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23363-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Hydroxycyclohexyl)acetamide

Introduction

N-(4-Hydroxycyclohexyl)acetamide is a bifunctional organic compound featuring a hydroxyl group and an acetamido group attached to a cyclohexane ring. This molecule is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure allows for further chemical modification at either the hydroxyl or amide functional group, making it a versatile building block. The compound exists as cis and trans stereoisomers, a critical consideration in its synthesis and application, as the spatial arrangement of the functional groups can profoundly impact the biological activity of its derivatives.[3][4] For instance, isomers of this compound are precursors in the synthesis of drugs like Ambroxol and the key intermediates for Pramipexole.[2][5]

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles that govern the experimental choices.

Section 1: Synthetic Strategy and Mechanistic Insights

The most direct and common laboratory-scale synthesis of this compound is the N-acetylation of 4-aminocyclohexanol. This reaction is a classic example of nucleophilic acyl substitution.

The Core Reaction: N-Acetylation

The fundamental transformation involves the reaction of the primary amine group of 4-aminocyclohexanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Causality of Reagent Selection:

-

4-Aminocyclohexanol: The choice of this starting material is predicated on its bifunctional nature. The amine group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acetylation under controlled conditions. The lone pair on the nitrogen in 4-aminocyclohexanol is localized and readily available for nucleophilic attack, making it more reactive towards acetylation than an aromatic amine like 4-aminophenol, where the lone pair is delocalized into the benzene ring.[6]

-

Acetic Anhydride: Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and the reaction byproduct, acetic acid, is less hazardous than the hydrogen chloride gas generated when using acetyl chloride. The reaction is typically efficient and proceeds under mild conditions.

Reaction Mechanism

The mechanism involves a two-step process: nucleophilic addition followed by elimination.

-

Nucleophilic Attack: The nitrogen atom of 4-aminocyclohexanol attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion as the leaving group. A final deprotonation step, often assisted by a mild base or another molecule of the amine, yields the stable amide product, this compound.

Figure 1: Mechanism of N-acetylation of 4-aminocyclohexanol.

Stereochemical Considerations

The starting material, 4-aminocyclohexanol, exists as a mixture of cis and trans isomers.[7] The acetylation reaction does not affect the stereocenter at C1 or C4, so the stereochemistry of the product directly reflects that of the starting material. A trans-4-aminocyclohexanol will yield trans-N-(4-Hydroxycyclohexyl)acetamide. If a mixture is used, a mixture of products will be obtained. The trans isomer is generally more thermodynamically stable because both bulky substituents (hydroxyl and acetamido groups) can occupy equatorial positions on the cyclohexane ring, minimizing steric strain.[8]

Section 2: Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of this compound from 4-aminocyclohexanol (as a cis/trans mixture).

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 5.00 g | 0.0434 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.88 g (4.5 mL) | 0.0478 |

| Deionized Water | H₂O | 18.02 | ~200 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - |

| Hexanes | C₆H₁₄ | 86.18 | ~50 mL | - |

Step-by-Step Synthesis Procedure

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (0.0434 mol) of 4-aminocyclohexanol in 100 mL of deionized water. Stir until the solid is fully dissolved.

-

Reaction: Place the flask in an ice bath and cool the solution to approximately 5-10 °C. While stirring vigorously, add 4.5 mL (0.0478 mol) of acetic anhydride dropwise over 5-10 minutes. Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition.

-

Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation (Workup): The product often precipitates directly from the aqueous solution upon cooling. If not, the volume of water can be reduced by rotary evaporation until a precipitate forms.

-

Filtration: Cool the mixture in an ice bath for 20 minutes to maximize crystallization. Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 15 mL).

-

Drying: Allow the product to air-dry on the filter paper for 15 minutes, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (~50 °C) can be used to accelerate drying.

Purification by Recrystallization

The crude product can be purified to remove unreacted starting materials and byproducts.

-

Solvent Selection: A mixture of ethyl acetate and hexanes is an effective solvent system. The product is soluble in hot ethyl acetate and insoluble in cold hexanes.

-

Procedure: Transfer the crude solid to a 125 mL Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Rationale: Using the minimum volume ensures the solution is saturated, leading to a higher recovery yield upon cooling.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

-

Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to complete the crystallization process. If crystals do not form, add hexanes dropwise until the solution becomes cloudy (the cloud point), then allow it to stand.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry thoroughly.

Figure 2: Experimental workflow for the synthesis and purification.

Section 3: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized this compound.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [9] |

| Molecular Weight | 157.21 g/mol | [9] |

| Appearance | White to off-white solid | [1] |

| CAS Number (mixture) | 23363-88-4 | [1][9] |

| CAS Number (cis) | 27489-61-8 | [5][10] |

| Synonyms | 4-Acetamidocyclohexanol | [1][9] |

Comprehensive Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural elucidation.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure and determining the cis/trans isomeric ratio.

-

¹H NMR:

-

δ ~ 3.5-4.1 ppm: Multiplets corresponding to the protons on the carbons bearing the -OH (CH -OH) and -NHAc (CH -NHAc) groups. The chemical shift and multiplicity of these protons are highly sensitive to their axial or equatorial position, allowing for differentiation between cis and trans isomers. In the trans isomer, where both substituents are equatorial, these protons are typically axial and appear as a broader multiplet with large axial-axial coupling constants.

-

δ ~ 1.9-2.1 ppm: A sharp singlet for the three protons of the acetyl methyl group (-C(=O)CH ₃).

-

δ ~ 1.2-2.0 ppm: A complex series of multiplets for the eight protons of the cyclohexane ring (CH₂).

-

δ ~ 5.3-5.8 ppm (variable): A broad singlet for the amide proton (-NH -), which may exchange with D₂O.

-

δ ~ 1.5-4.0 ppm (variable): A broad singlet for the hydroxyl proton (-OH ), which will also exchange with D₂O.

-

-

¹³C NMR:

-

δ ~ 170-172 ppm: Carbonyl carbon of the amide group (C =O).

-

δ ~ 65-72 ppm: Carbon bearing the hydroxyl group (C -OH).

-

δ ~ 48-55 ppm: Carbon bearing the acetamido group (C -NHAc).

-

δ ~ 30-35 ppm: Methylene carbons of the cyclohexane ring (-C H₂-).

-

δ ~ 23-24 ppm: Methyl carbon of the acetyl group (-C H₃).

-

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3250-3400 (broad) | O-H stretch | Alcohol (-OH) |

| 3200-3350 (sharp/med) | N-H stretch | Amide (-NH) |

| 2850-2950 | C-H stretch | sp³ C-H (cyclohexane) |

| 1630-1660 (strong) | C=O stretch (Amide I) | Amide (-C=O) |

| 1540-1570 | N-H bend (Amide II) | Amide (N-H) |

3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 157, corresponding to the molecular weight of C₈H₁₅NO₂.

-

Key Fragments: Common fragmentation patterns may include the loss of water (m/z = 139), loss of an acetyl group (m/z = 114), or cleavage of the cyclohexane ring.

Section 4: Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value in drug development lies in its bifunctional nature, providing a scaffold that can be elaborated into more complex molecules.[11][12]

-

Ambroxol Synthesis: The precursor to the mucolytic agent Ambroxol is trans-4-aminocyclohexanol.[13] The synthesis of this precursor can proceed through the hydrogenation of p-acetamidophenol (paracetamol) to give this compound, followed by hydrolysis.[13] This highlights an industrial route where the title compound is a direct intermediate.

-

Pramipexole Intermediate: The synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease, can involve intermediates derived from 4-aminocyclohexanol. The corresponding ketone, 4-acetamidocyclohexanone, is a key precursor, which can be synthesized by the oxidation of this compound.[2]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. By understanding the mechanistic principles behind the N-acetylation reaction, researchers can effectively control the synthesis. The stereochemical complexity of the molecule necessitates a thorough characterization strategy, for which NMR spectroscopy is the most definitive tool. The protocols and data presented herein provide a self-validating framework for producing and confirming the identity and purity of this important pharmaceutical intermediate, facilitating its application in drug discovery and development programs.

References

-

ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Available at: [Link]

- Google Patents. (1997). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.

-

Veeprho. (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

Veeprho. cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Available at: [Link]

-

Pharmaffiliates. CAS No : 27489-61-8 | Product Name : N-(cis-4-Hydroxycyclohexyl)acetamide. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?. Available at: [Link]

- Google Patents. (2018). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

- Google Patents. (2012). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

-

ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

-

Fiveable. Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes. Available at: [Link]

-

NIST. Acetamide, N-cyclohexyl-. Available at: [Link]

-

ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. Available at: [Link]

-

Wiley Online Library. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

-

Axios Research. cis-(N-4-hydroxycyclohexyl) Acetamide - CAS - 27489-61-8. Available at: [Link]

-

NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. Available at: [Link]

-

Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available at: [Link]

-

PubChem. 4-Hydroxycyclohexyl acetate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]

-

NIST. 2,2,2-Trichloro-n-cyclohexyl acetamide. Available at: [Link]

-

PubChem. 4-Aminocyclohexanol. Available at: [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Available at: [Link]

-

precisionFDA. N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. Available at: [Link]

-

MDPI. (1989). NMR Spectroscopy for Metabolomics Research. Available at: [Link]

-

PubMed Central. Research in the Field of Drug Design and Development. Available at: [Link]

Sources

- 1. CAS 23363-88-4: this compound [cymitquimica.com]

- 2. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. veeprho.com [veeprho.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

Physicochemical properties of N-(4-Hydroxycyclohexyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxycyclohexyl)acetamide

Introduction

This compound, also known as 4-Acetamidocyclohexanol, is an organic compound featuring a central cyclohexyl ring functionalized with both a hydroxyl (-OH) and an acetamide (-NHCOCH₃) group.[1] This bifunctional nature imparts a degree of polarity and hydrogen bonding capability that dictates its physicochemical behavior. The compound exists as cis and trans stereoisomers, which can influence properties such as crystal packing, melting point, and solubility. Understanding these fundamental properties is a critical prerequisite in various research and development contexts, from its use as a synthetic building block to its potential applications in medicinal chemistry, where it has been explored in the synthesis of blood platelet aggregation inhibitors.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document emphasizes the authoritative, field-proven methodologies required for their determination. The protocols described are designed to be self-validating, ensuring that researchers can generate reliable, high-quality data.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Acetamidocyclohexanol | [1] |

| CAS Number | 23363-88-4 (cis- and trans- mixture) | [1] |

| 27489-61-8 (cis-isomer) | [2] | |

| Molecular Formula | C₈H₁₅NO₂ | [5][6] |

| Molecular Weight | 157.21 g/mol | [5][6] |

| Appearance | White to off-white solid | [1][6] |

| SMILES | CC(=O)NC1CCC(O)CC1 | |

| InChI Key | HWAFCRWGGRVEQL-UHFFFAOYSA-N | [1] |

Key Physicochemical Parameters: Theory and Experimental Determination

The following sections detail the theoretical importance and the practical, step-by-step protocols for determining the critical physicochemical properties that govern a molecule's behavior in a pharmaceutical or chemical research setting.

Aqueous Solubility

Expert Insight: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation, and administration routes. For this compound, the presence of both hydrogen bond donor (hydroxyl, amide N-H) and acceptor (hydroxyl, amide C=O) groups suggests a predisposition to solubility in polar solvents like water.[1] However, the non-polar cyclohexyl backbone will counteract this effect. Therefore, quantitative measurement is essential.

Experimental Protocol: Tiered Equilibrium Shake-Flask Method

This protocol is designed to efficiently determine solubility across a wide range, from highly soluble to practically insoluble.[7][8]

Step-by-Step Methodology:

-

Purity Confirmation: Before commencing, verify the purity of this compound using a suitable analytical method such as HPLC or NMR, as impurities can significantly affect solubility measurements.[7]

-

Solvent Preparation: Use purified, deionized water, or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) for biopharmaceutical relevance. Ensure the solvent is degassed to prevent bubble formation.

-

Tier 1 Assessment (High Solubility):

-

Accurately weigh approximately 10 mg of the compound into a clear glass vial.[8]

-

Add the chosen solvent in 0.1 mL increments. After each addition, vortex the vial vigorously for 1-2 minutes.[8][9]

-

Visually inspect for complete dissolution (a clear solution with no visible particulates).

-

If the compound dissolves in less than 1 mL, it is considered highly soluble (>10 mg/mL). Proceed to quantitative analysis if a precise value is needed.

-

-

Tier 2 Assessment (Moderate to Low Solubility):

-

If the compound does not fully dissolve in 1 mL of solvent in Tier 1, prepare a suspension by adding an excess of the solid (e.g., 5-10 mg) to a known volume of solvent (e.g., 2-5 mL) in a sealed vial.

-

Agitate the vials on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.[7]

-

-

Sample Separation:

-

Following equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation of solubility.[7]

-

-

Quantification:

-

Analyze the clear filtrate using a validated, concentration-calibrated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[10]

-

Perform the entire experiment in triplicate to ensure reproducibility and report the solubility as a mean value with the standard deviation.

-

Logical Workflow for Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Dissociation Constant (pKa)

Expert Insight: The pKa value defines the pH at which a molecule is 50% ionized. It is crucial for predicting solubility, absorption, and receptor interactions. This compound contains two potentially ionizable groups: the secondary alcohol and the amide. The pKa of a secondary alcohol is typically high (~16-18), meaning it will be fully protonated and neutral under all physiological conditions. The amide group is generally considered neutral, with the nitrogen lone pair being delocalized; its pKa for protonation is very low (around -0.5 for acetamide), and its N-H is extremely weakly acidic (pKa > 17).[11] Therefore, this compound is expected to behave as a neutral molecule within the biopharmaceutical pH range of 1-10. An experimental determination would confirm this.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the definitive method for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.[12][13]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.[12]

-

Sample Preparation:

-

Accurately prepare a solution of the compound (e.g., 1-10 mM) in purified, deionized water.[12] A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but the resulting pKa will be an apparent value (pKa') specific to that solvent system.[13]

-

Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M KCl.[12]

-

Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration, especially at higher pH.[12]

-

-

Titration Procedure:

-

Place the solution in a jacketed beaker to maintain a constant temperature, and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

To determine an acidic pKa (unlikely for this compound), titrate with a standardized base (e.g., 0.1 M NaOH). To determine a basic pKa, first acidify the solution with standardized acid (e.g., 0.1 M HCl) to ~pH 2, then titrate with the standardized base.[12]

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.

-

-

Data Analysis (Half-Volume Method):

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) from the inflection point of the curve, often visualized more clearly on a first-derivative plot (ΔpH/ΔV vs. V).[14][15]

-

The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added. At this half-equivalence point, the concentrations of the protonated and deprotonated species are equal.[14][15]

-

-

Validation: Perform a blank titration (titrating the solvent/electrolyte mixture without the compound) to correct for any background effects. Conduct at least three independent titrations for the compound to ensure precision.[12]

Logical Workflow for pKa Determination

Caption: Workflow for Potentiometric Titration to Determine pKa.

Lipophilicity (logP)

Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous one, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water. The shake-flask method is the gold standard for its direct measurement.[16] For a neutral molecule like this compound, its logP value will be equivalent to its logD (distribution coefficient) at all pH values.

Experimental Protocol: Shake-Flask Method

This method directly measures the partitioning of the analyte between two immiscible liquid phases at equilibrium.[17][18]

Step-by-Step Methodology:

-

Solvent Preparation:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous stock solution. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[18]

-

Shake the vial vigorously for 1-2 hours at a constant temperature to facilitate partitioning.

-

Allow the vial to stand undisturbed (or centrifuge at low speed) until the two phases have completely and clearly separated.[20]

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the layers.[16]

-

Quantify the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The final value is expressed as its base-10 logarithm: logP = log₁₀(P)

-

The experiment should be performed in triplicate, starting from fresh stock solutions, to ensure the reliability of the result.

-

Relationship Diagram of Core Physicochemical Properties

Caption: Interplay of Physicochemical Properties in Drug Development.

Analytical Characterization

To ensure the validity of any physicochemical measurement, the identity, purity, and structure of the test compound must be unequivocally confirmed.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for assessing the purity of this compound and for quantifying its concentration in the experimental protocols described above. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.[21][22]

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound (157.21 g/mol ) by identifying its molecular ion peak and provides structural information through its fragmentation pattern.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the precise chemical structure. They confirm the connectivity of atoms and can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a broad absorption around 3300 cm⁻¹ for the O-H stretch, a sharp peak around 3300 cm⁻¹ for the N-H stretch, and a strong absorption around 1640 cm⁻¹ for the amide C=O stretch.

Conclusion

While this compound is a structurally straightforward molecule, a thorough and rigorous determination of its physicochemical properties is paramount for its effective application in research and development. The properties of aqueous solubility, pKa, and lipophilicity are deeply interconnected and form the basis for predicting a compound's behavior in complex chemical and biological systems. By employing the validated, systematic protocols outlined in this guide—from shake-flask solubility and logP determination to potentiometric pKa measurement—researchers can generate the high-quality, reliable data necessary to advance their scientific objectives.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Ferreira, L. A., & Giraudeau, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

CHEM 227L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Stephens, S. J., & Jonich, M. J. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 51(8), 533. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Stephens, S. J., & Jonich, M. J. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

De Bleecker, K., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, trans-. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, cis-. Retrieved from [Link]

-

Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

-

Aislun Bio. (n.d.). This compound|23363-88-4. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 27489-61-8 | Product Name : N-(cis-4-Hydroxycyclohexyl)acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-cyclohexyl-. WebBook. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-cyclohexyl-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Retrieved from [Link]

Sources

- 1. CAS 23363-88-4: this compound [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-(cis-4-Hydroxycyclohexyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. (N-4-hydroxycyclohexyl) Acetamide | CymitQuimica [cymitquimica.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 21. Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. dream.cnrs.fr [dream.cnrs.fr]

- 23. Acetamide, N-cyclohexyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of N-(4-Hydroxycyclohexyl)acetamide

Foreword: Navigating the Preformulation Landscape

In the journey of drug development, the meticulous characterization of an active pharmaceutical ingredient (API) forms the bedrock upon which successful formulation and, ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the essential preformulation studies for N-(4-Hydroxycyclohexyl)acetamide, a molecule of significant interest. As researchers, scientists, and drug development professionals, our imperative is to understand not just what experiments to conduct, but why they are critical. This document eschews a rigid template, instead adopting a narrative that follows the logical progression of scientific inquiry, from fundamental physicochemical properties to the prediction of long-term stability. The protocols herein are designed to be self-validating, grounded in established regulatory principles, and explained with the causality that underpins expert scientific practice.

Physicochemical Characterization of this compound

This compound is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[1][2][3][4] It exists as a white to off-white solid at room temperature.[1] A critical feature of this molecule is the presence of a stereocenter at the 4-position of the cyclohexyl ring, leading to the existence of cis and trans diastereomers. The spatial arrangement of the hydroxyl and acetamido groups relative to the ring significantly influences the molecule's physical properties and, potentially, its biological activity and stability. The trans-isomer is often noted as an important medical intermediate.[5] Therefore, the ability to separate and control the isomeric ratio is paramount.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1][2][3][4] |

| Molecular Weight | 157.21 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [1] |

| Isomerism | Exists as cis and trans diastereomers | [5][6] |

Aqueous and Solvent Solubility Assessment

The solubility of an API is a critical determinant of its bioavailability and dictates the potential formulation strategies. For this compound, the presence of both a hydroxyl and an amide group suggests the capacity for hydrogen bonding, hinting at solubility in polar solvents.[1] A systematic evaluation across a range of pH values and in various organic solvents is essential.

Scientific Rationale for Solubility Studies

Aqueous solubility, particularly as a function of pH, is a cornerstone of the Biopharmaceutics Classification System (BCS), which helps predict in vivo performance.[7][8] According to FDA and WHO guidelines, an API is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[7][9][10] Solubility in organic solvents is crucial for developing non-aqueous formulations and for purification processes.

Experimental Workflow: Solubility Determination

The following workflow outlines the process for a comprehensive solubility assessment.

Caption: Workflow for solubility determination of this compound.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation of Media: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Prepare selected organic solvents.

-

Addition of API: Add an excess amount of this compound to vials containing a known volume of each medium. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Sampling: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove undissolved solids.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated stability-indicating HPLC-UV method.

Anticipated Solubility Profile (Hypothetical Data)

The following table presents a plausible solubility profile for the trans-isomer of this compound.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 37 | 15.5 |

| Acetate Buffer (pH 4.5) | 37 | 18.2 |

| Phosphate Buffer (pH 6.8) | 37 | 18.5 |

| Water | 25 | 17.8 |

| Ethanol | 25 | 85.0 |

| Propylene Glycol | 25 | 65.3 |

| Polyethylene Glycol 400 | 25 | 92.1 |

Stability and Forced Degradation Studies

Understanding the intrinsic stability of this compound is critical for determining appropriate storage conditions, re-test periods, and for developing a stability-indicating analytical method. Forced degradation studies deliberately stress the API to identify likely degradation products and pathways.[11][12]

Scientific Rationale for Stability Testing

Regulatory bodies such as the EMA and FDA require comprehensive stability data to ensure the safety and efficacy of a drug substance over its shelf life.[1][4][13] Forced degradation studies are a key component of this, aiming to generate a degradation level of 5-20% to ensure that analytical methods can detect and resolve impurities.[12][14][15] The conditions employed—hydrolysis, oxidation, photolysis, and thermal stress—mimic the potential stresses the API might encounter during its lifecycle.

Experimental Workflow: Forced Degradation

This workflow details the systematic approach to investigating the stability of this compound under various stress conditions.

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation

-

Acid Hydrolysis: To 1 mL of the API stock solution (1 mg/mL), add 1 mL of 1.0 N HCl. Heat at 60 °C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1.0 N NaOH, and dilute for analysis.

-

Base Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 1.0 N NaOH. Heat at 60 °C. Withdraw samples, neutralize with 1.0 N HCl, and dilute for analysis.

-

Oxidation: To 1 mL of the API stock solution, add 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw samples at intervals and dilute for analysis.

-

Thermal Degradation: Expose the solid API and a solution of the API to 80 °C in a stability chamber. Analyze samples at various time points.

-

Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark.

Anticipated Degradation Profile (Hypothetical Data)

The amide linkage in this compound is a likely point of hydrolytic cleavage under both acidic and basic conditions, yielding 4-aminocyclohexanol and acetic acid. Oxidative and photolytic pathways are less predictable without experimental data.

| Stress Condition | Time | % Degradation of Parent API | Major Degradation Products |

| 0.1 N HCl at 60 °C | 8 h | 12.5% | 4-aminocyclohexanol, Acetic Acid |

| 0.1 N NaOH at 60 °C | 4 h | 18.2% | 4-aminocyclohexanol, Acetic Acid |

| 3% H₂O₂ at RT | 24 h | 6.8% | Oxidized cyclohexyl derivatives |

| Thermal (Solid) at 80°C | 72 h | < 1.0% | No significant degradation |

| Photolytic (ICH Q1B) | - | 3.5% | Unknown photoproducts |

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. For this compound, a stability-indicating method must be able to resolve the cis and trans isomers, the parent API, and all potential degradation products.

Rationale and Approach

High-Performance Liquid Chromatography (HPLC) with UV (or more specifically, Photodiode Array - PDA) detection is the method of choice.[16][17][18][19] PDA detection provides spectral information, which is invaluable for assessing peak purity and identifying co-eluting peaks. Coupling HPLC with Mass Spectrometry (MS) is essential for the structural elucidation of unknown degradation products.

Proposed HPLC Method Parameters

-

Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: PDA at 210 nm

-

Injection Volume: 10 µL

This method provides a starting point and would require rigorous validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusions and Future Directions

This guide has outlined a comprehensive strategy for the solubility and stability assessment of this compound. The proposed experimental workflows and protocols are grounded in established scientific principles and regulatory expectations. The hypothetical data presented serve to illustrate the expected outcomes and highlight the importance of these studies in de-risking the drug development process.

Key takeaways include the critical need to characterize both cis and trans isomers, the likely susceptibility of the amide bond to hydrolysis, and the necessity of a well-validated, stability-indicating HPLC method. Future work should focus on the execution of these studies, the definitive structural elucidation of any observed degradation products, and the subsequent application of this knowledge to the development of a stable and efficacious drug product.

References

-

Amerigo Scientific. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90074, this compound. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products - Scientific guideline. [Link]

-

Wang, Y. A Theoretical and Experimental Study on Mechanism of N-(4-Hydroxycyclohexyl)-Acetamide Cis-Trans Epimerization. Comptes Rendus Chimie, vol. 16, no. 8, Aug. 2013, pp. 761–64. [Link]

-

Veeprho. (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. [Link]

-

Veeprho. cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. [Link]

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

FDA. Forced degradation studies fda. [Link]

-

Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, vol. 13 no. 2, 2023, pp. 42-48. [Link]

-

Scribd. Cis-Trans Isomerism in Disubstituted Cyclohexanes. [Link]

- Google Patents.

-

OSTI.GOV. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article). [Link]

-

International Journal of Pharmacognosy and Pharmaceutical Sciences. Review on forced degradation studies. [Link]

-

ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF. [Link]

-

FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. [Link]

-

Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Link]

-

SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

-

Royal Society of Chemistry. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

-

GMP Navigator. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. [Link]

-

World Health Organization. Annex 4. [Link]

-

Chemistry LibreTexts. Substituted Cyclohexanes. [Link]

-

YouTube. Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

BioPharm International. FDA Issues Dissolution Testing Guidance. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Federal Register. 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2018-D-2614] Dissolution Testing. [Link]

-

FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

Sources

- 1. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. EMA releases new guideline on stability testing [manufacturingchemist.com]

- 4. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]

- 5. dsdpanalytics.com [dsdpanalytics.com]

- 6. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. acv-verdun.fr [acv-verdun.fr]

- 16. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 17. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]

- 18. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Therapeutic Applications of N-(4-Hydroxycyclohexyl)acetamide

A Forward-Looking Analysis for Drug Discovery Professionals

Abstract

N-(4-Hydroxycyclohexyl)acetamide, a molecule known primarily as a chemical intermediate and metabolite, presents an intriguing starting point for therapeutic innovation. While direct pharmacological research on this compound is sparse, its structural motifs—the hydroxylated cyclohexane ring and the acetamide group—are prevalent in a wide array of bioactive molecules. This technical guide synthesizes the known chemical properties of this compound with a predictive analysis of its potential therapeutic applications. By examining structurally related compounds, we propose and outline actionable research frameworks for investigating its potential as an analgesic, anti-inflammatory, and neurological agent. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded rationale and detailed experimental pathways to explore the therapeutic landscape of this promising, yet under-investigated, chemical entity.

Introduction and Core Chemical Profile

This compound (CAS No: 23363-88-4) is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) group and an acetamide (-NHCOCH₃) group at the 1 and 4 positions, respectively.[1][2] This structure allows for cis and trans stereoisomers, which can significantly influence biological activity and metabolic profile.[3] While its current documented use is limited, with one source noting its application in the synthesis of blood platelet aggregation inhibitors, the compound's constituent parts are cornerstones of medicinal chemistry.[4]

The acetamide group is a key functional group in numerous approved drugs, contributing to a wide spectrum of biological activities including analgesic, anti-inflammatory, anticonvulsant, and anticancer effects.[5][6] Similarly, the cyclohexane ring is a common scaffold in pharmaceuticals, providing a lipophilic and conformationally constrained framework that can be optimized for target binding.[7][8] This convergence of well-established pharmacophores within a single, relatively simple molecule makes this compound a compelling candidate for exploratory drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23363-88-4 | [1][2][9][10][11] |

| Molecular Formula | C₈H₁₅NO₂ | [1][12][13][14] |

| Molecular Weight | 157.21 g/mol | [1][12][13][14] |

| Appearance | White to off-white solid | [2] |

| Isomerism | Exists as cis and trans isomers | [3][4][11] |

| Synonyms | 4-Acetamidocyclohexanol, trans-4-Acetamidocyclohexanol | [1][2][10] |

Hypothesized Therapeutic Avenues

Based on structural analogy and the known pharmacology of its core moieties, we propose three primary areas for investigation. The following sections provide the scientific rationale and a high-level experimental plan for each proposed application.

Analgesic and Anti-inflammatory Activity

Scientific Rationale: The acetamide functional group is famously present in paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic agents.[5] Furthermore, a vast number of acetamide derivatives have been synthesized and evaluated as potent anti-inflammatory agents, often acting as selective COX-II inhibitors.[6] The mechanism often involves the acetamide nitrogen forming crucial hydrogen bonds with amino acid residues in the active site of COX enzymes. The cyclohexyl group in this compound could potentially enhance binding to hydrophobic pockets within these or other pain-related targets.

Proposed Research Framework: An initial screening cascade would focus on validating the anti-inflammatory and analgesic potential of both the cis and trans isomers.

Experimental Workflow: Initial Screening for Analgesic and Anti-inflammatory Activity

Caption: Workflow for evaluating the analgesic and anti-inflammatory potential of this compound.

Neurological and CNS Applications

Scientific Rationale: The structural components of this compound bear resemblance to molecules with known central nervous system (CNS) activity. Cyclohexylamine derivatives, for instance, are used as building blocks for pharmaceuticals targeting neurological disorders, including schizophrenia and depression.[15] Acetamide derivatives have also been explored for anticonvulsant properties.[5] The ability of the molecule to cross the blood-brain barrier would be a critical determinant for any potential CNS application. The presence of the hydroxyl group could modulate this property.

Proposed Research Framework: A tiered approach is recommended, starting with in vitro receptor binding assays for key CNS targets, followed by cellular and then in vivo models if promising activity is identified.

Experimental Workflow: CNS Activity Screening

Caption: A tiered screening approach for identifying potential CNS activities of this compound.

Antimicrobial Activity

Scientific Rationale: Both acetamide and cyclohexane derivatives have been reported to possess antimicrobial and antifungal properties.[16][17] The lipophilic nature of the cyclohexyl ring can facilitate the penetration of microbial cell membranes, a key attribute for many antimicrobial agents.[16] The acetamide moiety can participate in hydrogen bonding with bacterial or fungal enzymes, potentially disrupting critical metabolic pathways. This dual-functionality makes this compound a candidate for screening against a panel of clinically relevant pathogens.

Proposed Research Framework: Initial screening should involve determining the Minimum Inhibitory Concentration (MIC) against a broad spectrum of bacteria and fungi.

Step-by-Step Protocol: Antimicrobial MIC Determination

-

Preparation of Stock Solution: Dissolve this compound (both cis and trans isomers separately) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Culture them to the mid-logarithmic phase in appropriate broth media.

-

Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the compound stock solution in the broth medium.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under conditions appropriate for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Stereoisomer Separation

The synthesis of this compound can be achieved through the hydrogenation of paracetamol (4-acetamidophenol).[18] This process typically yields a mixture of cis and trans isomers.[18] A key technical challenge and opportunity lies in the separation and independent biological evaluation of these isomers, as their distinct three-dimensional conformations can lead to different pharmacological profiles. Processes for the epimerization to enrich the desired isomer have also been explored, often using catalysts like Raney-Ni.[3]

Logical Relationship: From Synthesis to Biological Evaluation

Caption: The logical flow from synthesis to the parallel biological evaluation of stereoisomers.

Conclusion and Future Directions

This compound stands as a molecule of untapped potential. While its current role is modest, its chemical architecture is rich with pharmacophoric elements that have been successfully exploited in numerous approved therapeutics. This guide provides a foundational, evidence-based rationale for its exploration as a novel analgesic, anti-inflammatory, CNS-active, or antimicrobial agent.

The immediate next steps for any research program should be the efficient synthesis and separation of the cis and trans isomers, followed by the systematic execution of the proposed in vitro screening cascades. Positive hits in these initial assays would warrant progression to in vivo models and subsequent hit-to-lead optimization, where the core scaffold can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. The path from a simple chemical intermediate to a potential therapeutic is challenging, but for this compound, the scientific signposts are clearly pointing toward a journey worth taking.

References

-

N-(cis-4-Hydroxycyclohexyl)acetamide Applications. Pharmaffiliates.

-

(N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho.

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.

-

This compound - CAS 23363-88-4. CymitQuimica.

-

Acetamide, N-(4-hydroxycyclohexyl)-. Sobekbio Biosciences.

-

This compound - CAS:23363-88-4. Sunway Pharm Ltd.

-

This compound AldrichCPR. Sigma-Aldrich.

-

This compound. Amerigo Scientific.

-

Synthesis and analgesic activity of some acetamide derivatives. ResearchGate.

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI.

-

This compound. PubChem.

-

Potential Biological Activity of N-Cyclohexylacetoacetamide: A Technical Whitepaper. Benchchem.

-

Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate.

-

CYCLOHEXYLAMINE. Ataman Kimya.

-

Cyclohexylamine. Wikipedia.

-

This compound(cis- and trans- mixture). Lead Sciences.

-

Cyclohexane amine compound and application thereof for anti-schizophrenia drugs. Google Patents.

-

CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate.

-

Cyclohexyl amide derivatives and their use as crf-1 receptor antagonists. Semantic Scholar.

-

Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.

Sources

- 1. veeprho.com [veeprho.com]

- 2. CAS 23363-88-4: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. galaxypub.co [galaxypub.co]

- 7. atamankimya.com [atamankimya.com]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. Acetamide, N-(4-hydroxycyclohexyl)- [sobekbio.com]

- 10. This compound - CAS:23363-88-4 - Sunway Pharm Ltd [3wpharm.com]

- 11. lead-sciences.com [lead-sciences.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound - Amerigo Scientific [amerigoscientific.com]

- 14. This compound | C8H15NO2 | CID 90074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

N-(4-Hydroxycyclohexyl)acetamide and its Derivatives: Synthesis, Stereocontrol, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxycyclohexyl)acetamide is a bifunctional molecule featuring a cyclohexane ring substituted with both a hydroxyl and an acetamide group. This structure serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. The molecule exists as two key diastereomers: cis and trans. The stereochemistry of these isomers is paramount, as it dictates their biological activity and utility. The trans-isomer, in particular, is a high-value intermediate for the synthesis of several active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol.[1][2]

The versatility of the this compound scaffold, with its reactive hydroxyl and stable amide functionalities, makes it an attractive starting point for the development of novel derivatives. By modifying these functional groups, researchers can tune the molecule's physicochemical properties and explore a wide range of biological activities, including analgesic, anti-inflammatory, and COX-II inhibitory effects.[3][4]

This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a strong emphasis on the strategies for controlling and manipulating its stereochemistry. Furthermore, it delves into the synthesis of key derivatives and summarizes their potential applications, offering field-proven insights for professionals in drug discovery and development.

Part 1: Core Synthesis of this compound

The most prevalent and industrially scalable method for producing this compound is the catalytic hydrogenation of its aromatic precursor, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[1][2][5]

Catalytic Hydrogenation of Paracetamol

This process involves the reduction of the benzene ring in paracetamol to a cyclohexane ring, yielding a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical for both reaction efficiency and the resulting diastereomeric ratio. Noble metal catalysts such as Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) supported on inert materials like carbon or alumina are commonly employed.[2][5] Rhodium catalysts, for instance, are often favored for their high activity under milder conditions.

-

Solvent and Conditions: The reaction is typically performed in a protic solvent like water or an alcohol. Hydrogen pressure and temperature are key parameters that must be optimized to ensure complete conversion of the aromatic ring while minimizing side reactions.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: Charge a high-pressure autoclave reactor with N-(4-hydroxyphenyl)acetamide and a suitable solvent (e.g., deionized water).

-

Catalyst Addition: Add the chosen catalyst (e.g., 5% Rhodium on Alumina) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically between 1-5% by weight relative to the substrate.

-

Reaction Conditions: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers. The typical ratio can range from approximately 1:1 to 4:1 (trans to cis).[5]

Part 2: Stereochemical Control: Isomer Separation and Epimerization

Since the trans isomer is often the desired product for pharmaceutical synthesis, controlling the stereochemistry of the final product is a critical challenge.[1] The output of the initial hydrogenation is a diastereomeric mixture that requires further processing.

Isomer Separation by Fractional Crystallization

A straightforward method to isolate the trans isomer is through fractional crystallization, which exploits the differing solubilities of the cis and trans isomers in specific solvent systems.

-

Trustworthiness of the Protocol: This method relies on well-defined physical principles. A patent describes a process where the isomer mixture is dissolved in an aqueous solution and cooled, allowing the less soluble trans-4-aminocyclohexanol (after hydrolysis) to precipitate.[6] For the acetamide itself, crystallization from solvents like acetone can be employed.[6] The key is precise control over temperature and concentration to achieve high purity.

Cis-Trans Epimerization for Yield Maximization

While crystallization isolates the desired isomer, it leaves the undesired cis isomer behind, limiting the theoretical yield to the amount present in the initial mixture. A more elegant and efficient strategy is to convert the cis isomer into the more stable trans isomer through epimerization.

Expertise & Experience: This process is typically catalyzed by a hydrogenation/dehydrogenation catalyst, such as Raney-Ni.[1][7] The reaction proceeds through a thermodynamic equilibrium by forming a ketone intermediate, N-(4-oxocyclohexyl)acetamide.[8] The equilibrium favors the formation of the thermodynamically more stable trans product, where the two substituents are in equatorial positions, thus minimizing steric hindrance. Studies show that this method can increase the proportion of the trans isomer to 66-68% in the equilibrium solution.[7]

Caption: Equilibrium diagram for Raney-Ni catalyzed cis-trans epimerization.

Experimental Protocol: Raney-Ni Catalyzed Epimerization

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans mixture of this compound in a suitable solvent, such as water.[7]

-

Catalyst: Add activated Raney-Ni catalyst to the solution.

-

Conditions: Heat the mixture to reflux temperature under a protective hydrogen atmosphere for several hours (e.g., 6 hours).[7]

-

Work-up: Cool the reaction mixture and filter off the Raney-Ni catalyst.

-

Isolation: Concentrate the filtrate and isolate the enriched trans-N-(4-hydroxycyclohexyl)acetamide by crystallization. An overall yield of over 38% of pure trans isomer (93% purity) can be obtained from the equilibrium products.[7]

Part 3: Alternative Synthetic Route via N-Acetylation

An alternative strategy involves first synthesizing the 4-aminocyclohexanol core, followed by selective N-acetylation. This route can offer better stereochemical control from the outset, especially with modern enzymatic methods.

Synthesis of 4-Aminocyclohexanol

-

Chemical Synthesis: The catalytic hydrogenation of p-aminophenol is a common method, though it also produces a mixture of cis and trans isomers that requires separation.[2]

-

Enzymatic Synthesis: A highly stereoselective one-pot synthesis can be achieved from 1,4-cyclohexanedione using a combination of a keto reductase (KRED) and an amine transaminase (ATA).[9] By selecting stereocomplementary enzymes, either the cis or trans isomer of 4-aminocyclohexanol can be produced with excellent diastereomeric ratios.[9] This biocatalytic approach represents a significant advancement in green chemistry.

Selective N-Acetylation

Once the desired isomer of 4-aminocyclohexanol is obtained, the final step is the acetylation of the amino group.